(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
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Description
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C22H13Cl3O3S and its molecular weight is 463.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
Compounds containing the structure of (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone have been synthesized and studied for their structural properties. For example, (Wang et al., 2015) reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which show potential herbicidal and insecticidal activities. Similarly, (Choi et al., 2010) and (Choi et al., 2010) studied the crystal structure of related compounds, providing insights into their molecular configurations.
Biological Activities
Several studies have explored the biological activities of compounds structurally similar to this compound. For instance, (Luo & Naguib, 2012) synthesized a compound as a selective CB2 receptor agonist, indicating potential applications in receptor-targeted therapies. Additionally, (Kenchappa et al., 2016) prepared and tested novel benzofuran derivatives for antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections.
Potential in Drug Synthesis and Characterization
The synthesis and characterization of compounds similar to this compound have been explored extensively. For example, (Chen et al., 2010) synthesized thiadiazole sulfonamides starting from 4-chlorobenzoic acid, indicating the use of such compounds in developing antiviral agents. (Desai et al., 2007) also synthesized new quinazolines with potential antimicrobial properties, further highlighting the significance of these compounds in pharmaceutical research.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O3S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)28-22)12-29(27)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZXCKKZCUUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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